5-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoxazole-3-carboxamide
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Overview
Description
Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds containing thiazole and isoxazole rings have been synthesized and tested for their antimicrobial properties. For example, the synthesis of penicillanic and cephalosporanic acid derivatives incorporating 1,3-oxazol(idin)e, 5-thioxo-1,2,4-triazole, and 1,3-thiazole nuclei has been reported. These compounds exhibited moderate antimicrobial activity against various microorganisms, with some showing antiurease and antilipase activities as well (Başoğlu et al., 2013).
Anticancer Applications
Another area of interest is the development of thiazole and 1,3,4-thiadiazole derivatives as anticancer agents. A study synthesized new thiazole derivatives and evaluated their in vitro anticancer activity against Hepatocellular carcinoma cell lines. Compounds demonstrated significant cytotoxic effects, suggesting the potential for these chemical frameworks in cancer therapy (Gomha et al., 2017).
Anti-inflammatory and Analgesic Agents
The synthesis of novel compounds derived from visnaginone and khellinone, incorporating thiazole moiety, has been explored for anti-inflammatory and analgesic activities. These compounds were evaluated as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, demonstrating significant inhibitory activities and potential as therapeutic agents (Abu‐Hashem et al., 2020).
Novel Synthetic Methods and Mechanistic Studies
Research has also focused on developing new synthetic methodologies for constructing these complex molecules. For instance, a study reported the convenient synthesis of thiazole-5-carboxylates, demonstrating the versatility of these chemical scaffolds in drug design and development (Fong et al., 2004).
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole and indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Similar compounds have been shown to interact with their targets, leading to a variety of physiological changes .
Biochemical Pathways
Related compounds have been associated with a broad spectrum of pharmacological activities, suggesting that they may impact multiple biochemical pathways .
Result of Action
Compounds with similar structures have been associated with a variety of biological activities, suggesting potential therapeutic applications .
properties
IUPAC Name |
5-methyl-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2S2/c1-9-7-11(19-22-9)14(21)16-5-4-10-8-24-15-17-13(18-20(10)15)12-3-2-6-23-12/h2-3,6-8H,4-5H2,1H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYHLTQBDZZIHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoxazole-3-carboxamide |
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